Ethyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1HNMR, 13CNMR, and X-Ray diffraction analysis .
Chemical Reactions Analysis
The synthesis of similar compounds involved a series of reactions, including the use of piperazine .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by physicochemical properties and spectral data .
科学的研究の応用
Antiproliferative Activities Against Cancer Cell Lines
Ethyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate and its derivatives have been explored for their potential in cancer treatment. For example, derivatives synthesized through nucleophilic substitution reactions demonstrated antiproliferative effects against various human cancer cell lines, such as K562 (chronic myeloid leukemia), Colo-205 (colorectal cancer), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma) using the MTT assay method. Certain compounds within this series, notably compounds 6d, 6e, and 6i, showed significant activity against all tested cell lines except K562, highlighting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antihypertensive Agents
Research into the cardiovascular potential of this compound derivatives has yielded promising results. Certain derivatives have been synthesized and evaluated for their antihypertensive activity, both in vitro and in vivo, showing promising activity. This suggests the therapeutic potential of these compounds in managing hypertension, further emphasizing the importance of structural modifications in enhancing biological activity (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Antimicrobial and Antifungal Agents
The antimicrobial efficacy of this compound derivatives has also been a subject of study. For instance, derivatives have shown potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This indicates the broad spectrum of biological activities these compounds possess, making them candidates for further research in antimicrobial drug development (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Dual-Action Hypoglycemic Agents
In the domain of metabolic disorders, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including this compound, have been synthesized and assessed as glucokinase (GK) activators. One compound in particular demonstrated significant efficacy as a dual-acting hypoglycemic agent, activating both GK and PPARγ, and effectively decreasing glucose levels in normal mice after oral administration. This highlights its potential as a treatment for diabetes (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).
作用機序
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Mode of Action
Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
将来の方向性
特性
IUPAC Name |
ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2/c1-2-21-11(20)19-5-3-18(4-6-19)10-7-9(12(13,14)15)16-8-17-10/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKOIOVNVFGRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。